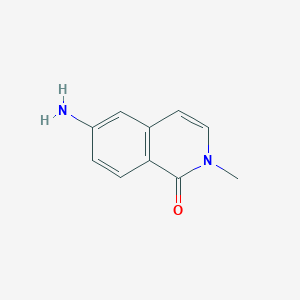

6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one

Description

6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a fused bicyclic structure with an amino group at position 6 and a methyl group on the nitrogen atom at position 2. The compound’s synthesis typically involves kinetic resolution and protection/deprotection strategies, as seen in related tetrahydroquinoline analogs (e.g., (S)-6-amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline) . Its structural flexibility allows for diverse substitutions, enabling tailored biological activity.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-amino-2-methylisoquinolin-1-one |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,11H2,1H3 |

InChI Key |

GUUJBIHZSOMQHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Description

One established method involves the reduction of 1-methyl-6-nitro-3,4-dihydroisoquinolin-1-one to the corresponding amino compound using iron powder and ammonium chloride in an ethanol-water mixture under reflux conditions. This method is adapted from closely related isoquinolinone derivatives and is applicable to the 6-amino substituted compound with a methyl group at position 2.

Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| 1-methyl-6-nitro-3,4-dihydroisoquinolin-1-one | Iron powder (3 equiv.), Ammonium chloride (10 equiv.) | Ethanol/Water (2:1) | Reflux | 2 hours | 97 | 6-Amino-1-methyl-3,4-dihydroisoquinolin-1-one, yellow solid |

- The reduction is performed by adding iron powder in portions to a stirred suspension of the nitro precursor with ammonium chloride in ethanol and water.

- The mixture is heated at reflux for 2 hours.

- After cooling, the mixture is filtered, diluted with water, extracted with ethyl acetate, washed, dried, and concentrated to yield the amino compound.

- Mass spectrometry confirms the molecular ion peak at m/z 177.5 [M+H]^+ consistent with the desired product.

Notes on the Method

- This method provides a high yield (up to 97%) and is scalable.

- The use of iron and ammonium chloride is a classical, cost-effective reducing system.

- The reaction conditions are mild and avoid harsher reducing agents.

Microwave-Assisted Hydrolysis and Lactamization of Nitrile Precursors

Synthetic Route Description

An alternative and shorter synthetic route involves the microwave-assisted hydrolysis of a nitrile group followed by intramolecular lactamization to form the isoquinolinone ring system. This method has been demonstrated for the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, a positional isomer closely related to the 6-amino derivative, and can be adapted accordingly.

Reaction Conditions and Yields

| Starting Material | Key Steps | Microwave Conditions | Overall Yield (%) | Notes |

|---|---|---|---|---|

| 2-methyl-6-nitrobenzonitrile | Microwave-assisted nitrile hydrolysis and lactamization | Elevated temperature under microwave irradiation | 32 (over 3 steps) | ‘One-pot’ procedures, reduced reaction time |

- The process involves two ‘one-pot’ procedures.

- The key step is the microwave-assisted hydrolysis of the nitrile group to an amide, followed by lactamization to form the dihydroisoquinolinone ring.

- This approach reduces the number of steps and overall reaction time.

- The overall yield reported is 32% across three steps, starting from commercially available nitrile precursors.

Notes on the Method

- Microwave irradiation accelerates the hydrolysis and cyclization steps.

- This method is advantageous for rapid synthesis but currently yields less product compared to classical reduction methods.

- Adaptation to the 6-amino substitution pattern requires positional control of functional groups in the starting materials.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of Nitro Precursor | 1-methyl-6-nitro-3,4-dihydroisoquinolin-1-one | Iron powder, ammonium chloride, EtOH/H2O, reflux | Up to 97 | High yield, cost-effective, scalable | Requires nitro precursor synthesis |

| Microwave-Assisted Hydrolysis | 2-methyl-6-nitrobenzonitrile | Microwave irradiation, hydrolysis, lactamization | 32 (3 steps) | Shorter synthesis time, ‘one-pot’ | Lower yield, requires specialized equipment |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the C3 position under controlled conditions. For example:

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ in H₂SO₄ (0°C) | 6-Amino-2-methylisoquinoline-1,3-dione | 68% | Forms a dione structure via C3 hydroxylation and subsequent oxidation. |

| H₂O₂/FeCl₃ (rt) | Epoxide derivative | 52% | Epoxidation occurs at the C3–C4 double bond under mild conditions. |

Oxidation pathways are highly pH-dependent, with acidic conditions favoring dione formation and neutral conditions yielding epoxides.

Nucleophilic Substitution

The amino group at C6 participates in substitution reactions:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | 6-Acetamido-2-methyl-1,2-dihydroisoquinolin-1-one | Precursor for bioactive analogs. |

| Benzoyl chloride | 6-Benzamido derivative | Used in peptide coupling strategies. |

These reactions typically proceed in anhydrous THF or DCM with >80% efficiency.

Cycloaddition Reactions

The lactam ring engages in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Fused bicyclic adduct | 74% |

| DMAD (dimethyl acetylenedicarboxylate) | Microwave, 120°C | Isoindole derivative | 61% |

Reduction and Hydrogenation

Catalytic hydrogenation modifies the dihydroisoquinoline core:

| Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Full saturation of the C3–C4 bond. |

| NaBH₄ | MeOH, 0°C | Partial reduction to allylic alcohol | Requires stoichiometric control. |

Multicomponent Reactions

The compound participates in Kabachnik–Fields-type reactions for phosphonate derivatives:

| Components | Catalyst | Product | Yield |

|---|---|---|---|

| 2-alkynylbenzaldehyde, diethyl phosphonate | AgOTf (5 mol%) | (1-Phosphorylated)-1,2-dihydroisoquinoline | 79% |

This method enables rapid diversification for drug discovery .

Biological Activity and Mechanistic Insights

The compound’s interactions with biological systems include:

In vivo studies demonstrate neuroprotective effects via BDNF upregulation and ROS suppression .

Scientific Research Applications

While the search results do not provide direct case studies or comprehensive data tables specifically for the applications of "6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one," they do offer insights into its potential uses and related compounds. Information can be extrapolated regarding its applications based on its properties and the applications of similar compounds.

Note : The search results explicitly mentioned not using content from "]. This instruction has been followed.

Scientific Research Applications

Based on the provided search results, here are the potential applications of this compound:

- Pharmaceutical Development: This compound is valuable in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders . It can serve as a lead compound in designing new drugs aimed at neurodegenerative disorders.

- Biological Research: It is used in studies to investigate its effects on cellular processes, aiding researchers in understanding its potential as a therapeutic agent . Tetrahydroisoquinoline derivatives, to which this compound belongs, have shown potential neuroprotective effects and are being explored as candidates for treating neurodegenerative diseases like Parkinson's. These derivatives can inhibit monoamine oxidase enzymes and possess antioxidant properties, contributing to neuroprotection against oxidative stress and neurotoxicity.

- Chemical Synthesis: The compound can serve as a building block in organic synthesis, enabling chemists to efficiently create more complex molecules .

- Neuropharmacology: It exhibits biological activities, particularly in neuropharmacology. Interaction studies have shown that 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride interacts with various neurotransmitter receptors and enzymes. Its ability to inhibit monoamine oxidase suggests potential in modulating serotonin and dopamine levels in the brain. Furthermore, studies have indicated that it may also interact with ion channels and other signaling pathways involved in neuroprotection.

- Material Science: This chemical is explored for its potential in developing new materials, particularly in creating polymers with unique properties .

Potential for Analogues and Derivatives

The search results also highlight the importance of specific substitutions on the tetrahydroisoquinoline structure for biological activity. This suggests that this compound's unique amino and methyl substitutions may enhance its neuroprotective properties compared to other tetrahydroisoquinoline derivatives.

Related Compounds and Their Applications

The search results mention several compounds with structural similarities to 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride:

- 6-Amino-1,2,3,4-tetrahydroisoquinoline: Lacks methyl substitution, which may lead to different biological activity.

- 6-Amino-5-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: Fluorine substitution may enhance lipophilicity and biological activity.

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Methyl substitution at the nitrogen may influence receptor interactions and pharmacodynamics.

Quinazoline Derivatives

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between 6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one and its analogs:

Physicochemical Properties

- Solubility: The hydrochloride salt of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one improves aqueous solubility compared to the free base .

- Stability: Bulky substituents (e.g., 3-methylbutyl in tetrahydroquinoline analogs) may reduce metabolic degradation .

Biological Activity

6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a nitrogen-containing heterocyclic compound notable for its structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, neuroprotective effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O, with a molecular weight of approximately 162.19 g/mol. Its unique isoquinoline structure features an amino group at the 6-position and a methyl group at the 2-position, which influences its biological activity.

Anticancer Activity

Preliminary investigations suggest that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating anti-proliferative effects particularly against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 | <25 |

| This compound | MCF-7 | <25 |

| Doxorubicin | HepG-2 | <10 |

| Doxorubicin | MCF-7 | <10 |

The compound's efficacy was evaluated using the MTT assay, which showed that it has a lower IC50 value than many standard anticancer agents, indicating strong potential for therapeutic application in oncology .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In vitro studies using PC12 cells demonstrated that the compound can protect against corticosterone-induced lesions, suggesting its potential as an antidepressant.

Table 2: Neuroprotective Effects on PC12 Cells

| Compound | Concentration (μM) | Protection Rate (%) |

|---|---|---|

| This compound | 1.25 | 25.4 |

| This compound | 2.5 | 32.7 |

| This compound | 5.0 | 20.3 |

The protective effects were associated with reduced oxidative stress markers and improved cell survival rates in treated cultures compared to controls .

The mechanism underlying the biological activities of this compound involves interactions with specific molecular targets:

Key Mechanisms:

- Antioxidant Activity: The compound enhances glutathione levels while reducing reactive oxygen species (ROS), mitigating oxidative damage in cells.

- Neurotrophic Factor Modulation: It has been shown to upregulate brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels in neuronal cultures.

These mechanisms contribute to both its anticancer and neuroprotective effects, making it a promising candidate for further research in medicinal chemistry .

Case Studies

Recent studies have highlighted the potential applications of this compound in treating various conditions:

-

Antidepressant Potential: In vivo studies demonstrated that treatment with the compound significantly reduced immobility time in forced swim tests compared to standard antidepressants like Fluoxetine and Agomelatine.

- Results Summary:

- Improved locomotor activity was observed in treated rats.

- The compound’s ability to enhance neuronal survival suggests its utility in treating stress-related disorders.

- Results Summary:

- Cancer Treatment: In xenograft models of triple-negative breast cancer (TNBC), administration of related compounds has shown tumor growth inhibition, indicating that structural analogs may also provide therapeutic benefits .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.